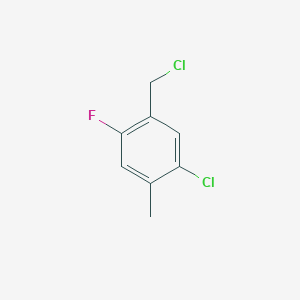

1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

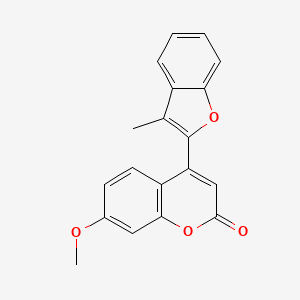

Overview

Description

Compounds like “1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene” belong to a class of organic compounds known as chloroalkanes and chloroalkenes . These are alkanes and alkenes in which one or more hydrogen atoms have been replaced by a chlorine atom .

Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, chlorine and fluorine) into an organic compound .Molecular Structure Analysis

The molecular structure of such compounds is determined by the arrangement of atoms and their bonds. The presence of halogens (chlorine and fluorine) and a benzene ring suggests that this compound may exhibit interesting structural features .Chemical Reactions Analysis

The chemical reactions involving chloroalkanes and chloroalkenes can be quite diverse. They can undergo substitution reactions, where a chlorine or fluorine atom is replaced by another atom or group of atoms . They can also participate in elimination reactions, where atoms or groups of atoms are removed to form a double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their molecular structure. For example, the presence of halogens can significantly affect the compound’s reactivity, boiling point, and melting point .Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes, such as 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene, are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly coordinating solvents or easily displaced ligands. This property is beneficial for creating well-defined complexes with metals, where fluorobenzenes demonstrate greater chemical inertness compared to more highly fluorinated counterparts. They are also used in C-H and C-F bond activation reactions, offering new pathways for organic synthesis (Pike, Crimmin, & Chaplin, 2017).

SNAr Reaction Mechanisms

This compound participates in nucleophilic aromatic substitution (SNAr) reactions, a process influenced by steric and electronic effects. Studies have shown how these effects determine the reaction mechanisms in dimethyl sulphoxide, highlighting the nuanced interplay between these factors (Onyido & Hirst, 1991).

Synthetic Applications

This compound serves as an intermediate in the synthesis of various organosilicon compounds, demonstrating its utility in producing high-purity chemicals for industrial applications. For example, (Chloromethyl)bis(4-fluorophenyl)methylsilane, a fungicide intermediate, showcases the compound's role in enhancing production efficiency and reducing costs (Xiang-li, 2013).

Electrophilic Fluorination

The compound is used in electrophilic fluorination reactions, a method to introduce fluorine atoms into organic molecules. Research demonstrates its application in selectively fluorinating aromatic compounds, offering insights into reaction mechanisms and yielding valuable fluorinated products (Banks et al., 1999).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWBRGVFBWAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)